molecular formula C6H2FIN2 B1343177 3-Fluoro-4-iodopyridine-2-carbonitrile CAS No. 669066-35-7

3-Fluoro-4-iodopyridine-2-carbonitrile

Cat. No. B1343177
Key on ui cas rn: 669066-35-7
M. Wt: 248 g/mol
InChI Key: CLBCNDXLHUIEBW-UHFFFAOYSA-N
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Patent
US09073918B2

Procedure details

3-Fluoro-4-iodopicolinonitrile (25.6 g) was dissolved in n-butan-1-ol (250 mL) then hydrazine hydrate (100%, 23.3 mL) was added. The reaction was heated at 105° C. for 2 hours. The reaction mixture was cooled to room temperature, filtered, rinsed with water, and dried for 30 minutes under vacuum to give 7-iodo-1H-pyrazolo[4,3-b]pyridine-3-amine (25 g) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 5.35-5.55 (2H, m) 7.73-7.74 (1H, m) 7.939-7.94 (1H, m). MS [M+H] found 261.0.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[CH:6][C:7]=1[I:8].O.[NH2:12][NH2:13]>C(O)CCC>[I:8][C:7]1[CH:6]=[CH:5][N:4]=[C:3]2[C:9]([NH2:10])=[N:12][NH:13][C:2]=12 |f:1.2|

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
FC=1C(=NC=CC1I)C#N
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
23.3 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried for 30 minutes under vacuum
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C(=NC=C1)C(=NN2)N
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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